Ethyl (2-azidophenyl)carbamate
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Overview
Description
Ethyl (2-azidophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, an azido group attached to a phenyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-azidophenyl)carbamate typically involves the reaction of 2-azidophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of the azido group, which can be potentially explosive under certain conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-azidophenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl (2-azidophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2-azidophenyl)carbamate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the azido group.
Methyl (2-azidophenyl)carbamate: Similar but with a methyl group instead of an ethyl group.
Phenyl carbamate: Lacks the azido group and has a phenyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both the azido and carbamate functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
91473-34-6 |
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Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl N-(2-azidophenyl)carbamate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)11-7-5-3-4-6-8(7)12-13-10/h3-6H,2H2,1H3,(H,11,14) |
InChI Key |
ZLNVOHHHNDWVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
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